molecular formula C8H7BrF2N2O B8171963 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide

Cat. No.: B8171963
M. Wt: 265.05 g/mol
InChI Key: MHXAESNGYGKTOA-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-difluoroethylamine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted isonicotinamides, while oxidation can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of an isonicotinamide moiety.

    3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Contains a pyrazole ring instead of an isonicotinamide moiety.

Uniqueness

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical properties and reactivity. Its isonicotinamide moiety also differentiates it from other similar compounds, providing unique biological and chemical characteristics.

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2O/c9-6-3-12-2-1-5(6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXAESNGYGKTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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